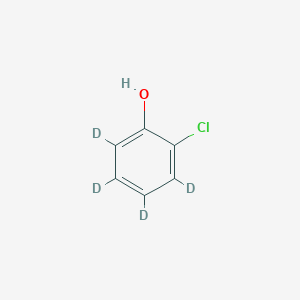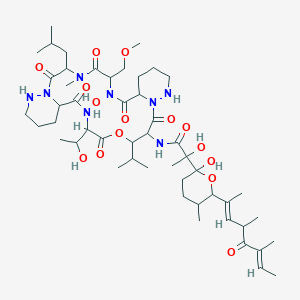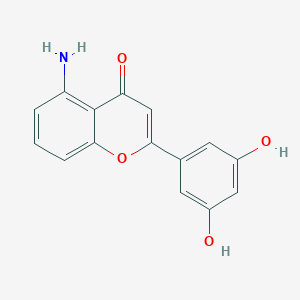
5-Amino-2-(3,5-dihydroxyphenyl)chromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Amino-2-(3,5-dihydroxyphenyl)chromen-4-one, also known as genistein, is a natural isoflavone compound found in soybeans, red clover, and other legumes. Genistein has been widely studied for its potential health benefits, including its anti-cancer, anti-inflammatory, and antioxidant properties.
Mécanisme D'action
The mechanism of action of 5-Amino-2-(3,5-dihydroxyphenyl)chromen-4-one is not fully understood, but it is believed to act through several pathways. Genistein has been shown to inhibit the activity of tyrosine kinases, which are enzymes involved in cell growth and division. This inhibition can lead to the inhibition of cancer cell growth. Genistein has also been found to have estrogenic effects, which may help reduce the risk of breast cancer.
Effets Biochimiques Et Physiologiques
Genistein has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve cardiovascular health. Genistein has also been found to have neuroprotective effects, which may help prevent neurodegenerative diseases such as Alzheimer's and Parkinson's.
Avantages Et Limitations Des Expériences En Laboratoire
Genistein has several advantages for lab experiments. It is readily available, relatively inexpensive, and has a wide range of potential applications. However, there are also limitations to using 5-Amino-2-(3,5-dihydroxyphenyl)chromen-4-one in lab experiments. It may have variable effects depending on the cell type, and its estrogenic effects may complicate the interpretation of results.
Orientations Futures
There are several future directions for research on 5-Amino-2-(3,5-dihydroxyphenyl)chromen-4-one. Further studies are needed to fully understand its mechanism of action and potential health benefits. Additionally, more research is needed to determine the optimal dose and duration of 5-Amino-2-(3,5-dihydroxyphenyl)chromen-4-one supplementation for different health conditions. Finally, 5-Amino-2-(3,5-dihydroxyphenyl)chromen-4-one may have potential applications in the development of new drugs for cancer and other diseases.
Conclusion:
In conclusion, 5-Amino-2-(3,5-dihydroxyphenyl)chromen-4-one is a natural isoflavone compound with potential health benefits, including its anti-cancer, anti-inflammatory, and antioxidant properties. It can be synthesized through various methods, and its mechanism of action is not fully understood. Genistein has several advantages for lab experiments, but there are also limitations to its use. Further research is needed to fully understand its potential health benefits and applications.
Méthodes De Synthèse
Genistein can be synthesized through several methods, including chemical synthesis and extraction from natural sources. The chemical synthesis of 5-Amino-2-(3,5-dihydroxyphenyl)chromen-4-one involves the use of various reagents and catalysts to produce the compound. However, the most common method for obtaining 5-Amino-2-(3,5-dihydroxyphenyl)chromen-4-one is through the extraction from natural sources, such as soybeans and red clover.
Applications De Recherche Scientifique
Genistein has been extensively studied for its potential health benefits. It has been shown to have anti-cancer properties, particularly in breast, prostate, and lung cancer. Genistein has also been found to have anti-inflammatory and antioxidant effects, which may help prevent chronic diseases such as cardiovascular disease and diabetes.
Propriétés
Numéro CAS |
129974-46-5 |
|---|---|
Nom du produit |
5-Amino-2-(3,5-dihydroxyphenyl)chromen-4-one |
Formule moléculaire |
C15H11NO4 |
Poids moléculaire |
269.25 g/mol |
Nom IUPAC |
5-amino-2-(3,5-dihydroxyphenyl)chromen-4-one |
InChI |
InChI=1S/C15H11NO4/c16-11-2-1-3-13-15(11)12(19)7-14(20-13)8-4-9(17)6-10(18)5-8/h1-7,17-18H,16H2 |
Clé InChI |
WAXZCTQJWREHEN-UHFFFAOYSA-N |
SMILES |
C1=CC(=C2C(=C1)OC(=CC2=O)C3=CC(=CC(=C3)O)O)N |
SMILES canonique |
C1=CC(=C2C(=C1)OC(=CC2=O)C3=CC(=CC(=C3)O)O)N |
Synonymes |
4H-1-Benzopyran-4-one,5-amino-2-(3,5-dihydroxyphenyl)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



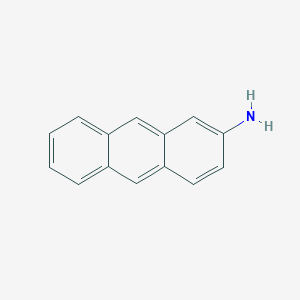
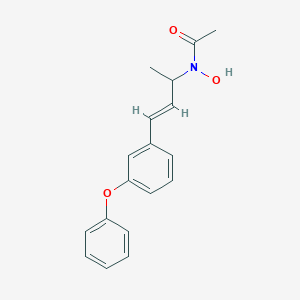
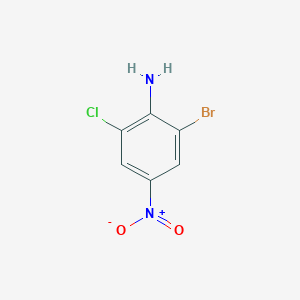
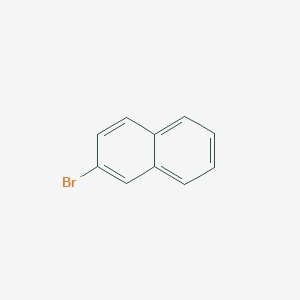
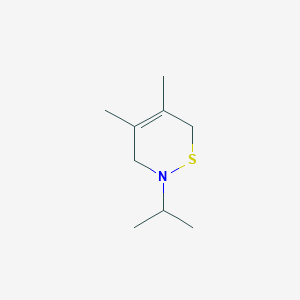
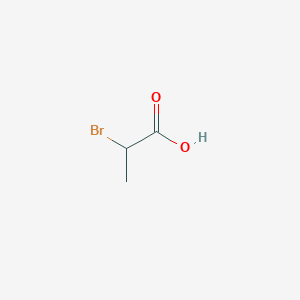
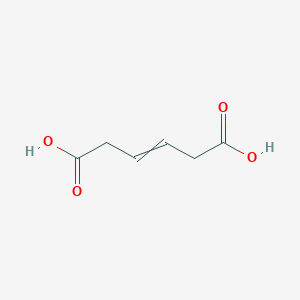
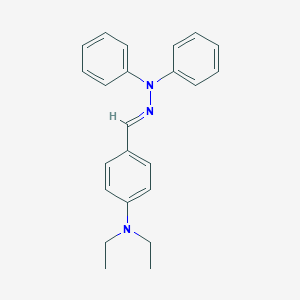
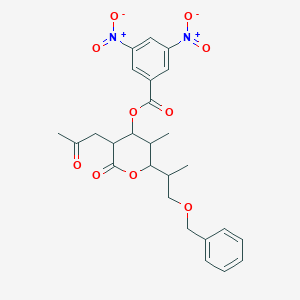
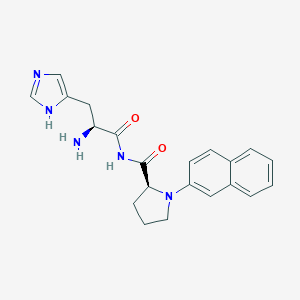
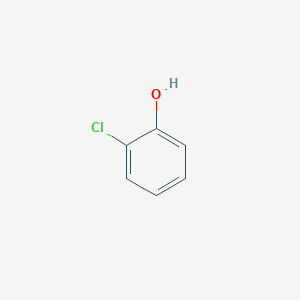
![4,8-Dimethylbicyclo[3.3.1]nonane-2,6-dione](/img/structure/B165307.png)
